N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide
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Overview
Description
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide typically involves the reaction of 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine with phenoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The phenoxyacetamide moiety may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-3-carboxamide
- N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-5-phenylisoxazole-3-carboxamide
- N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
Uniqueness
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide stands out due to its unique combination of a triazole ring and a phenoxyacetamide moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-12(2)14(10-19-16-8-9-17-19)18-15(20)11-21-13-6-4-3-5-7-13/h3-9,12,14H,10-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRCYVOHXKRDOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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